

(S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol enantiomers

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Compound of Interest

Compound Name: 4-Aminobutan-2-ol

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A Technical Guide to the Enantiomers of 4-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol are chiral amino alcohols that serve as crucial building blocks in modern organic and medicinal chemistry. The distinct spatial arrangement of their amine and hydroxyl functional groups around a stereocenter makes them highly valuable precursors for the enantioselective synthesis of complex molecules, particularly pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate the production and analysis of single, pure stereoisomers. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chiral resolution, and applications of the (S) and (R) enantiomers of 4-aminobutan-2-ol, complete with detailed experimental protocols and quantitative data to support researchers in their work.

Physicochemical and Stereochemical Properties

4-aminobutan-2-ol possesses a single stereocenter at the C2 carbon, giving rise to a pair of non-superimposable mirror images: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol.^[1] These enantiomers exhibit identical physical properties in a non-chiral environment but differ in

their interaction with plane-polarized light and other chiral molecules. This difference is fundamental to their distinct biological activities.[1]

Table 1: Physicochemical Properties of **4-Aminobutan-2-ol** Enantiomers and Racemate

Property	(S)-4-aminobutan-2-ol	(R)-4-aminobutan-2-ol	Racemic 4-aminobutan-2-ol
IUPAC Name	(2S)-4-aminobutan-2-ol[2]	(2R)-4-aminobutan-2-ol[3]	4-aminobutan-2-ol[4]
Molecular Formula	C ₄ H ₁₁ NO[2]	C ₄ H ₁₁ NO[3]	C ₄ H ₁₁ NO[1][4]
Molecular Weight	89.14 g/mol [2]	89.14 g/mol [3]	89.14 g/mol [1][4]
CAS Number	1255240-50-6[2]	114963-62-1[3]	39884-48-5[1][4]
Appearance	Colorless to pale yellow liquid (predicted)[5]	Colorless to pale yellow liquid (predicted)[5]	Colorless to pale yellow liquid[5]
Boiling Point	168.3°C at 760 mmHg (predicted)[6]	168.3°C at 760 mmHg (predicted)[6]	103-104 °C at 34 mmHg[5]
InChIKey	NAXUFNXWXFZVSI-BYPYZUCNSA-N[2]	NAXUFNXWXFZVSI-SCSAIBSYSA-N[3]	NAXUFNXWXFZVSI-UHFFFAOYSA-N[1][4]
SMILES	C--INVALID-LINK--O[2]	C--INVALID-LINK--O[3]	CC(O)CCN[4]

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure **4-aminobutan-2-ol** can be achieved through two primary pathways: the resolution of a racemic mixture or direct asymmetric synthesis.

Synthesis of Racemic 4-Aminobutan-2-ol

A common route to the racemic mixture involves the reduction of a ketone precursor. One documented method involves the reduction of 4-hydroxy-2-butanone oxime. This reaction uses zinc powder as a catalyst in the presence of formic or acetic acid, offering a cost-effective alternative to Raney nickel catalysts and proceeding under mild conditions suitable for

industrial production.[7] Yields as high as 91.3% with 98.2% purity have been reported for this type of synthesis.[7]

Chiral Resolution

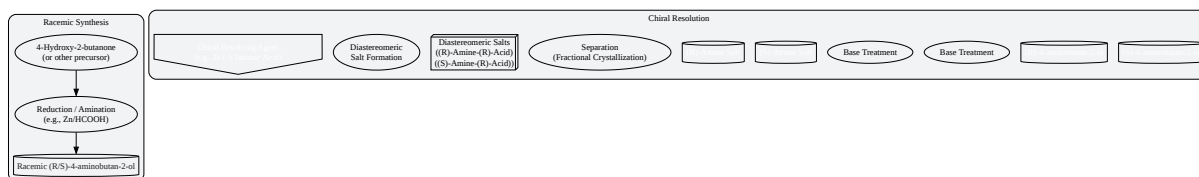
Given a racemic mixture, the separation of enantiomers is critical.[1]

- **Diastereomeric Salt Formation:** This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid or L-(+)-tartaric acid.[1] [8] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.[8]
- **Enzymatic Kinetic Resolution:** This method leverages the high stereoselectivity of enzymes, such as lipases.[1] In a typical procedure, the enzyme selectively acylates one enantiomer in the racemic mixture, allowing the acylated product to be easily separated from the unreacted enantiomer.[1] This approach can achieve very high enantiomeric excess (>99% ee).[9]

Enantioselective Synthesis

Directly synthesizing the desired enantiomer avoids the loss of 50% of the material inherent in classical resolution.

- **Biocatalytic Asymmetric Amination:** Transaminase (TAm) enzymes can catalyze the asymmetric amination of a prochiral ketone precursor to yield the chiral amino alcohol with high enantioselectivity.[10]
- **Asymmetric Reduction:** Chiral catalysts or enzymes like alcohol dehydrogenases (ADH) can reduce a prochiral ketone to produce the target alcohol in high enantiomeric purity.[9] These biocatalytic methods are advantageous for their high yields (>90%) and exceptional enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[9]



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Caption: General workflow for obtaining enantiomers via chiral resolution.

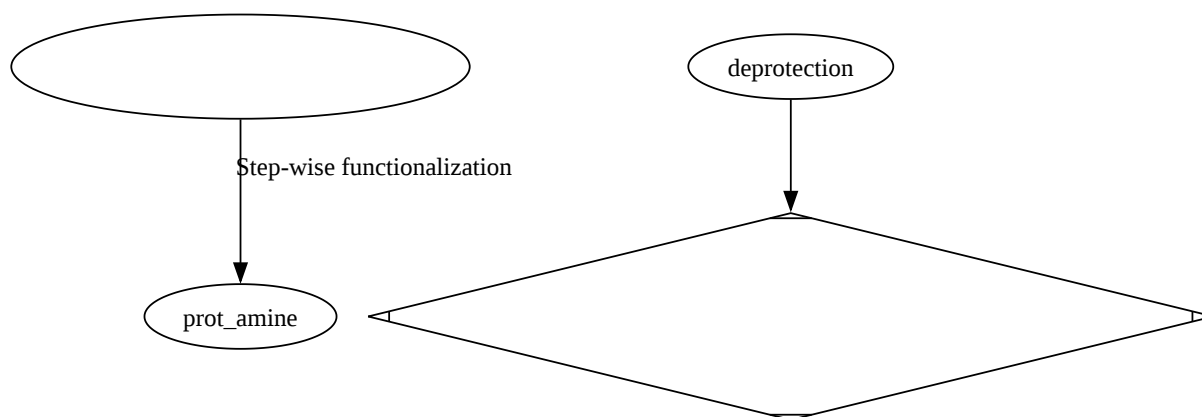
Table 2: Comparison of Enantiomer Production Strategies

Strategy	Key Reagents/Catalysts	Advantages	Disadvantages	Typical Yield	Typical ee%
Chiral Resolution	Chiral acids (e.g., Tartaric acid)[8]	Well-established, reliable method.	Theoretical max yield of 50% for desired enantiomer; can be labor-intensive.[11]	< 50%	> 98%
Enzymatic Kinetic Resolution	Lipases (e.g., CAL-B)[9]	High enantioselectivity, mild conditions.	Theoretical max yield of 50%; requires optimization of enzyme and conditions.[9]	< 50%	> 99%[9]
Biocatalytic Asymmetric Synthesis	Alcohol Dehydrogenases (ADH), Transaminases (TAm)[9]	High yield and enantioselectivity, green chemistry principles.[9]	Requires specific enzyme screening and cofactor regeneration systems.	> 90%[9]	> 99%[9][12]

Applications in Synthesis

(S)- and (R)-**4-aminobutan-2-ol** are highly valued as chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.[1] The presence of two distinct functional groups allows for a wide range of chemical transformations, making them versatile precursors.[1] For example, they can serve as starting materials for the synthesis of optically active 3,4-disubstituted pyrrolidine derivatives, which are themselves important intermediates for biologically active compounds.[1] The closely related (S)-2-aminobutan-1-ol is a critical intermediate in the preparation of the antitubercular drug ethambutol.[12] This highlights the

role of these chiral amino alcohols as foundational structures that can be elaborated upon to generate a diverse array of complex molecules.



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Caption: Use of **4-aminobutan-2-ol** as a chiral building block.

Experimental Protocols

Protocol: Chiral Resolution of a Racemic Aminobutanol via Diastereomeric Salt Formation

This protocol is adapted from a demonstrated method for the resolution of the constitutional isomer 2-aminobutanol and illustrates the general procedure for diastereomeric salt formation. [8]

Objective: To separate a racemic aminobutanol mixture into its (S) and (R) enantiomers using D-(-)-tartaric acid as the resolving agent.

Materials:

- Racemic **4-aminobutan-2-ol**
- D-(-)-tartaric acid

- Distilled water
- Sodium hydroxide (NaOH) solution (e.g., 3M)
- Ice-water bath
- Büchner funnel and filter paper
- Rotary evaporator or distillation apparatus

Procedure:

- **Salt Formation:** a. In a suitable flask, dissolve D-(-)-tartaric acid in a minimal amount of distilled water. A molar ratio of approximately 1.0:1.0 between the tartaric acid and the racemic aminobutanol is recommended.[8] b. Cool the tartaric acid solution in an ice-water bath. c. Slowly add the racemic **4-aminobutan-2-ol** to the cooled solution while stirring. Control the rate of addition to prevent rapid precipitation.[8] d. Once the addition is complete, store the solution in a dark, undisturbed place for 24-30 hours to allow the less soluble diastereomeric salt to crystallize.[8]
- **Isolation of the Diastereomeric Salt:** a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. The collected solid is the diastereomeric salt of one enantiomer (e.g., (R)-aminobutanol-D-tartrate). The other diastereomer remains in the filtrate.
- **Liberation of the Free Amine:** a. Dissolve the collected crystals in a minimal amount of distilled water. b. While stirring, add NaOH solution dropwise to the dissolved salt mixture until the pH of the solution reaches 11-13.[8] This neutralizes the tartaric acid and liberates the free amino alcohol. c. The liberated amine can be isolated from the aqueous solution. If it forms a separate layer or can be extracted, use a suitable organic solvent (e.g., dichloromethane). Alternatively, for water-soluble amines, isolation is typically achieved by reduced pressure distillation.[8]
- **Characterization:** a. Confirm the identity and purity of the isolated enantiomer using standard analytical techniques (NMR, GC-MS). b. Determine the enantiomeric purity (ee%) by chiral HPLC (see Protocol 4.2). c. Measure the specific rotation using a polarimeter to confirm the stereochemical configuration. For reference, the reported specific rotation for R-(-)-2-aminobutanol is $[\alpha]_{\text{D}}^{20} = -9.2^\circ$ (c=1, H₂O).[8]

Protocol: Chiral HPLC Method Development for Enantiomeric Purity Analysis

Since a specific published method for **4-aminobutan-2-ol** is not readily available, this protocol provides a general workflow for developing a robust chiral HPLC method, based on established procedures for similar amino alcohols.[\[13\]](#)

Objective: To develop an analytical method to separate and quantify the (S) and (R) enantiomers of **4-aminobutan-2-ol** to determine enantiomeric excess (ee%).

Materials & Equipment:

- HPLC system with UV or PDA detector
- Chiral HPLC column (Polysaccharide-based columns like Chiralpak® or cyclodextrin-based columns like Astec® CYCLOBOND™ are common starting points).[\[13\]](#)
- HPLC-grade solvents (n-Hexane, isopropanol (IPA), ethanol, acetonitrile, methanol).
- Additives (Trifluoroacetic acid (TFA), diethylamine (DEA)).
- Sample of racemic and/or enantiomerically enriched **4-aminobutan-2-ol**.

Procedure:

- Column and Mobile Phase Screening (Normal Phase): a. Initial Column Choice: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives. b. Initial Mobile Phase: A common starting point is a mixture of n-Hexane and an alcohol modifier, such as isopropanol (IPA). Begin with a ratio of 90:10 (n-Hexane:IPA, v/v).[\[13\]](#) c. Additive for Peak Shape: Since **4-aminobutan-2-ol** is a basic amine, peak tailing can be an issue. Add a small amount of a basic additive like DEA (e.g., 0.1% v/v) to the mobile phase to improve peak shape.[\[13\]](#) d. Injection and Evaluation: Inject a solution of the racemic standard (e.g., 1 mg/mL in mobile phase). Evaluate the chromatogram for separation. The goal is to achieve a baseline resolution (R_s) of ≥ 1.5 .[\[13\]](#)
- Method Optimization: a. Vary Alcohol Modifier: If separation is poor, change the alcohol (e.g., from IPA to ethanol) or vary its percentage in the mobile phase (e.g., try 85:15 and 95:5 n-

Hexane:IPA). b. Adjust Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column. Adjust as needed to balance resolution and analysis time.[13] c. Control Temperature: Maintain a constant column temperature, typically starting at 25 °C. Varying the temperature can sometimes improve resolution.[13]

- Detection: a. Since **4-aminobutan-2-ol** lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is required.
- System Suitability and Quantification: a. Once adequate separation is achieved, perform system suitability tests by making multiple injections of the standard to ensure precision and reproducibility.[13] b. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: $\% ee = [(Area_1 - Area_2) / (Area_1 + Area_2)] * 100$ (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The enantiomers of **4-aminobutan-2-ol** are indispensable tools in stereoselective synthesis. A thorough understanding of the methods for their synthesis, separation, and analysis is essential for their effective use in research and development, particularly within the pharmaceutical industry. The choice between chiral resolution of a racemate and a direct asymmetric synthesis depends on factors such as scale, cost, and available technology. Biocatalytic methods represent the state-of-the-art for producing these compounds with high efficiency and enantiopurity. The protocols and data provided in this guide offer a solid foundation for scientists working with these valuable chiral intermediates.

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